molecular formula C16H13N3O3S B2575553 Benzyl [(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetate CAS No. 896376-66-2

Benzyl [(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetate

Cat. No. B2575553
CAS RN: 896376-66-2
M. Wt: 327.36
InChI Key: LBAQIWSXZKFXPI-UHFFFAOYSA-N
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Description

Benzyl [(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetate is a compound that contains a 1,3,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .


Synthesis Analysis

The synthesis of this compound involves the reaction of substituted benzaldehyde with compound 2 in 1,4-dioxane. The reaction mixture is refluxed for 5–6 hours, poured into cold water, and the crystals that form are filtered off, washed with water, and recrystallized from absolute ethanol to obtain the target product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,3,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The aromaticity of the ring is reduced with the replacement of two methylene groups with two nitrogen atoms .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing various 1,3,4-oxadiazolyl-2-acetic acids and their derivatives, highlighting their potential in creating new compounds with anti-inflammatory, analgesic, and antimicrobial activities (Janda, 2001). This synthesis pathway is noted for its efficiency and the biological relevance of the products.

Antitubercular Agents

A study on pyrrole derivatives synthesized as potential antitubercular agents revealed moderate to good activity against Mycobacterium tuberculosis. The research underscores the importance of the oxadiazole fragment in the compounds' structure, suggesting their role in developing new InhA inhibitors (Joshi et al., 2015).

Antimicrobial and Anticancer Activities

Compounds with the 1,3,4-oxadiazole moiety have shown excellent antimycobacterial and antibacterial activities, indicating their potential as lead compounds in developing new treatments for infectious diseases (Chavan et al., 2019). Another study highlighted the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, suggesting their utility in protecting mild steel against sulfuric acid corrosion (Ammal et al., 2018).

Photovoltaic Studies

Dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands, including structures related to benzyl [(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetate, were synthesized and characterized, showing potential applications in dye-sensitized solar cells (DSSCs) due to their moderate power conversion efficiency (Jayapal et al., 2018).

properties

IUPAC Name

benzyl 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-14(21-10-12-4-2-1-3-5-12)11-23-16-19-18-15(22-16)13-6-8-17-9-7-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAQIWSXZKFXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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